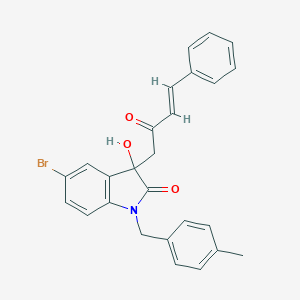
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.
作用机制
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one exerts its biological effects by inhibiting the activity of several kinases, including BTK, ITK, and JAK3. These kinases play important roles in the immune system and cancer cell proliferation. By inhibiting these kinases, 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can reduce the activity of immune cells and cancer cells, leading to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been found to have a wide range of biochemical and physiological effects. In preclinical studies, 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of several kinases, leading to a decrease in immune cell and cancer cell proliferation. 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. In addition, 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been shown to have immunomodulatory effects by altering the activity of T cells and B cells.
实验室实验的优点和局限性
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has several advantages for use in scientific research. It is a small molecule inhibitor that can be synthesized in a laboratory setting, making it readily available for use in experiments. 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has also been optimized to produce high yields and purity, making it suitable for use in a wide range of experiments. However, there are also limitations to using 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one in lab experiments. It is important to carefully control the dosage of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one to avoid potential toxicity, and the compound may have off-target effects that could complicate experimental results.
未来方向
There are several future directions for research on 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one. One area of interest is the potential therapeutic applications of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one in cancer treatment. Studies have shown that 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of several kinases that play important roles in cancer cell proliferation, making it a promising candidate for cancer therapy. Another area of interest is the potential use of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one in autoimmune disorders and inflammatory diseases. 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-inflammatory properties, making it a potential therapeutic agent for these diseases. Finally, there is a need for further research on the mechanism of action of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one and its potential off-target effects to better understand its biological effects and potential therapeutic applications.
Conclusion
In conclusion, 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties. The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields and purity, making it suitable for use in scientific research. Future research on 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one will focus on its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases, as well as its mechanism of action and potential off-target effects.
合成方法
The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that can be carried out in a laboratory setting. The starting materials for the synthesis are readily available, and the process involves several steps, including the formation of a key intermediate and the final coupling reaction. The synthesis of 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one can inhibit the activity of several kinases, including BTK, ITK, and JAK3, which play important roles in the immune system and cancer cell proliferation. 5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines.
属性
产品名称 |
5-chloro-3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C18H14ClNO3 |
分子量 |
327.8 g/mol |
IUPAC 名称 |
5-chloro-3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H14ClNO3/c19-11-6-8-15-14(9-11)18(23,17(22)20-15)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-4,6,8-9,13,23H,5,7H2,(H,20,22) |
InChI 键 |
BLVJEXZXEYKDSX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Cl)NC3=O)O |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=C(C=CC(=C4)Cl)NC3=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-hydroxy-1-(morpholin-4-ylmethyl)-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252864.png)

![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252867.png)
![5-bromo-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252870.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252873.png)
![5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252874.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252876.png)
![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methyl-2-furyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252877.png)

![5-bromo-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252879.png)
![5-bromo-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252880.png)
![5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252884.png)
![5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252885.png)
![3-[2-(4,5-dibromo-2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B252886.png)